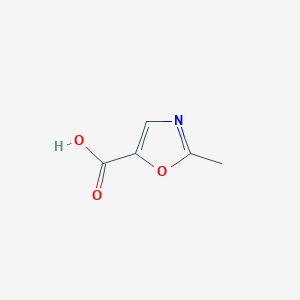

2-Methyloxazole-5-carboxylic acid

Descripción general

Descripción

2-Methyloxazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles, which can then be hydrolyzed to yield the carboxylic acid . Another method involves the reaction of ketone-linked isoxazoles with Wittig reagents followed by base-mediated hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various functionalized oxazole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

2-Methyloxazole-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to enhance the efficacy and bioavailability of drugs, particularly those targeting neurological disorders.

Case Study

In a study focusing on the synthesis of novel anti-inflammatory agents, researchers incorporated this compound derivatives. The results indicated improved therapeutic profiles compared to traditional compounds, demonstrating its potential in drug development .

Agricultural Chemicals

Overview

The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. It contributes to pest management strategies while minimizing environmental impact.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Control of broadleaf weeds | High efficacy |

| Fungicides | Protection against fungal pathogens | Reduced crop loss |

Case Study

A field trial involving a new herbicide formulation containing this compound showed a 30% increase in crop yield compared to untreated plots, highlighting its effectiveness in agricultural applications .

Biochemical Research

Overview

In biochemical studies, this compound aids in understanding metabolic pathways and disease mechanisms. Its role as a biochemical probe has been pivotal in various research projects.

Case Study

Researchers investigating metabolic disorders used this compound to trace metabolic pathways in cellular models. The findings revealed critical insights into the metabolic alterations associated with specific diseases .

Material Science

Overview

The potential of this compound extends to material science, where it is explored for developing advanced materials such as polymers and coatings.

Data Table: Material Properties

| Material Type | Properties Enhanced by this compound |

|---|---|

| Polymers | Improved durability and resistance to environmental factors |

| Coatings | Enhanced adhesion and chemical resistance |

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a standard for quantifying similar compounds in various samples, ensuring quality control during manufacturing processes.

Data Table: Analytical Applications

| Analytical Method | Use of this compound |

|---|---|

| HPLC | Standard for calibration curves |

| Mass Spectrometry | Identification of related compounds |

Mecanismo De Acción

The mechanism of action of 2-Methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.

Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: 2-Methyloxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in various synthetic pathways .

Actividad Biológica

2-Methyloxazole-5-carboxylic acid (C₅H₅NO₃) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, characterized by a five-membered structure containing nitrogen and oxygen, along with a carboxylic acid group at the 5-position. Its molecular weight is 127.10 g/mol, and it exhibits high solubility in water, making it suitable for various applications.

Biological Activities

The biological activities associated with this compound and its derivatives include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents, potentially effective against various pathogens.

- Antiproliferative Effects : Research indicates that derivatives of 2-methyloxazole demonstrate antiproliferative activity against cancer cell lines. For instance, compounds synthesized from the oxazole framework have shown IC50 values ranging from 0.35 to 20.2 nM in various cancer cell lines, indicating strong potential as anticancer agents .

- Cytotoxicity : In vitro evaluations have shown that some derivatives exhibit low toxicity to normal human cells while being effective against tumor cells, suggesting a favorable therapeutic index .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Activity Type | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | Antiproliferative | 0.35 - 20.2 | Effective against cancer cell lines |

| Similar oxazole derivatives | Antimicrobial | Varies | Potential for new antimicrobial agents |

| Other heterocycles | Antiproliferative | Higher than above | Less effective than oxazole derivatives |

Case Studies and Research Findings

- Antitumor Activity : A study involving the synthesis of various 2-methyl-4,5-disubstituted oxazoles demonstrated significant antitumor activity in mouse models. Compounds with specific substitutions on the oxazole ring showed reduced tumor mass at doses significantly lower than traditional chemotherapeutics .

- Mechanistic Studies : Investigations into the interaction of 2-methyloxazole derivatives with biological macromolecules have revealed insights into their binding affinities and mechanisms of action. These studies are crucial for understanding how these compounds exert their effects at the molecular level .

- Pharmacological Potential : The oxazole moiety has been linked to a range of pharmacological activities, including anti-inflammatory and analgesic effects. This broad spectrum of activity underscores the importance of further research into the therapeutic applications of this compound and its derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyloxazole-5-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using precursors like aminophenols or carboxylic acid derivatives. For example:

- Cyclization with Catalysts : Cyclocondensation of 2-aminophenol derivatives with ketones or aldehydes in the presence of catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO), as seen in analogous benzoxazole syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance reaction efficiency .

- Purification : Recrystallization or column chromatography is recommended to isolate the product, with purity ≥95% achievable via HPLC .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The methyl group at the 2-position appears as a singlet (~δ 2.5 ppm), while the carboxylic proton (if present) resonates at δ ~12-13 ppm. Aromatic protons in the oxazole ring show splitting patterns consistent with substituent positions .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165-170 ppm, and the oxazole ring carbons are typically in the 140-160 ppm range .

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C₅H₅NO₃: 127.09 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A retention time comparison with standards ensures accuracy .

- Melting Point Determination : Sharp melting points (e.g., 168–170°C for analogous methylisoxazole derivatives) indicate high crystallinity and purity .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C 47.25%, H 3.96%, N 11.02% for C₅H₅NO₃) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in drug-target interactions .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase or antimicrobial targets) .

- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with biological activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions between theoretical and experimental data in synthesis?

Methodological Answer:

- HRMS Validation : Compare experimental HRMS data (e.g., m/z 127.0372 for [M+H]⁺) with theoretical values to confirm molecular composition .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) by determining crystal structures, as done for 5-Methylisoxazole-4-carboxylic acid .

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates and adjust reaction parameters (e.g., temperature, catalyst loading) .

Q. How to design SAR studies for this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications at the 2-methyl or 5-carboxylic acid positions (e.g., esterification, amidation) to evaluate effects on bioactivity .

- Biological Assays : Test derivatives against microbial strains (via MIC assays) or cancer cell lines (via MTT assays). For example, benzoxazole analogs show antimicrobial activity at IC₅₀ values <50 µM .

- Metabolic Stability : Assess pharmacokinetic properties (e.g., plasma half-life) using in vitro liver microsome models .

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARKCZHBQSQUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633358 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216012-87-1 | |

| Record name | 2-Methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.